

# 6-Bromopyrazine-2-carboxylic acid physical properties

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## Compound of Interest

Compound Name: *6-Bromopyrazine-2-carboxylic acid*

Cat. No.: B2741345

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An In-Depth Technical Guide to the Physical Properties of **6-Bromopyrazine-2-carboxylic Acid**

## Introduction

**6-Bromopyrazine-2-carboxylic acid**, identified by CAS Number 1196151-53-7, is a heterocyclic organic compound of significant interest to the scientific community.<sup>[1][2]</sup> As a derivative of pyrazine, a scaffold prevalent in many approved pharmaceuticals, this molecule serves as a versatile building block in medicinal chemistry, agrochemical research, and materials science.<sup>[3]</sup> Its structure, featuring a pyrazine ring functionalized with both a reactive bromine atom and a carboxylic acid group, provides two distinct chemical handles for synthetic elaboration. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety can be readily converted into esters, amides, and other derivatives.<sup>[3]</sup>

This guide provides a comprehensive overview of the core physical properties of **6-Bromopyrazine-2-carboxylic acid**. It is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the compound's characteristics for handling, reaction planning, and analytical development. We will delve into its physicochemical properties, present field-proven protocols for their experimental determination, analyze its expected spectral characteristics, and outline essential safety and handling procedures.

## Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its application in research and development. These parameters influence everything from reaction kinetics and purification strategies to formulation and bioavailability. The key physicochemical data for **6-Bromopyrazine-2-carboxylic acid** are summarized below.

Property	Value / Description	Source(s)
CAS Number	1196151-53-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>3</sub> BrN <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	203.00 g/mol	<a href="#">[2]</a>
IUPAC Name	6-bromopyrazine-2-carboxylic acid	<a href="#">[1]</a>
Physical Form	Solid	<a href="#">[1]</a>
Melting Point	Data not publicly available. Requires experimental determination (see Protocol 1).	
Solubility	Data not publicly available. Expected to be soluble in polar organic solvents and aqueous base (see Protocol 2).	
pKa	Data not publicly available. The carboxylic acid group confers acidic properties.	

## Experimental Characterization Protocols

For properties where public data is unavailable, direct experimental measurement is necessary. The following protocols describe standard, reliable methods for characterizing key physical parameters.

## Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point of a pure crystalline solid.<sup>[4][5]</sup> It offers high precision and provides additional thermodynamic information, such as the enthalpy of fusion ( $\Delta H_{\text{fus}}$ ). The technique measures the difference in heat flow required to increase the temperature of the sample and an inert reference as a function of temperature.<sup>[6]</sup> An endothermic peak is observed as the sample melts, and the onset temperature of this peak is defined as the melting point for pure organic compounds.<sup>[7]</sup>

Methodology:

- Sample Preparation: Accurately weigh 1-3 mg of **6-Bromopyrazine-2-carboxylic acid** into a standard aluminum DSC pan.
- Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and contain the sample. Prepare an empty, crimped pan to serve as the reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell.
- Thermal Program:
  - Equilibrate the cell at a temperature at least 20°C below the expected melting point (e.g., 25°C).
  - Ramp the temperature at a controlled rate, typically 10°C/min, under a constant nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.
  - Continue heating to a temperature at least 20°C above the completion of the melting transition.
- Data Analysis: The output is a thermogram plotting heat flow versus temperature. The melting point ( $T_m$ ) is determined from the onset of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.

## Protocol 2: Aqueous Solubility Profile Determination

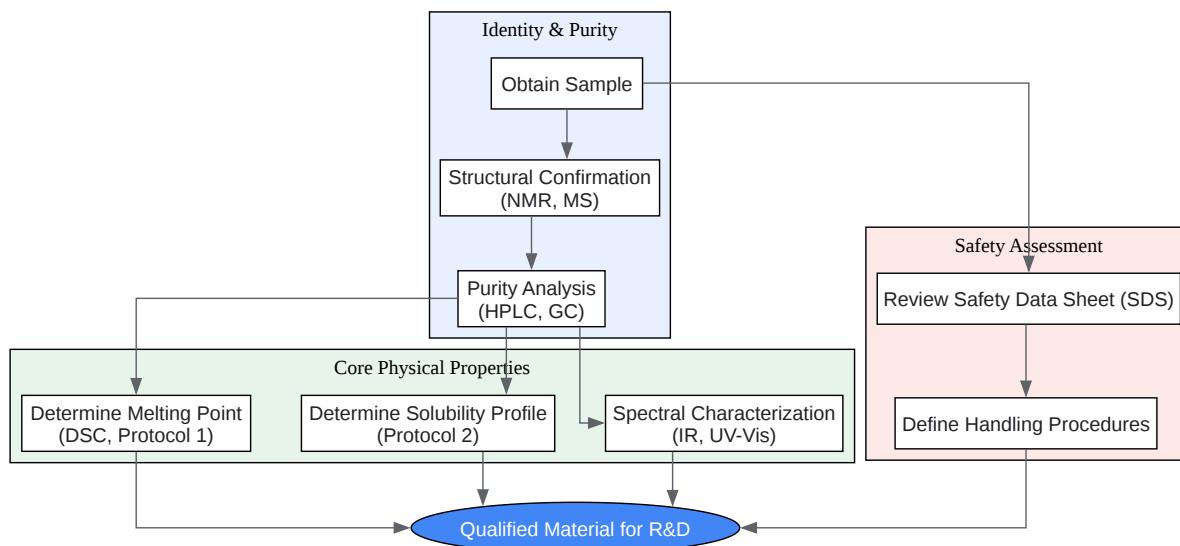
**Causality:** The solubility of a compound is critically dependent on the solvent's properties, particularly its pH for an ionizable molecule like a carboxylic acid. Testing solubility in neutral, acidic, and basic aqueous media provides insight into the compound's pKa and predicts its behavior in different chemical and biological environments. Carboxylic acids are typically insoluble or sparingly soluble in neutral water (depending on molecular size) but become soluble in a basic solution (like 5% NaHCO<sub>3</sub> or NaOH) due to the formation of a more polar, water-soluble carboxylate salt.[8]

**Methodology:**

- **Solvent Preparation:** Prepare three test solvents: deionized water, 5% (w/v) aqueous sodium bicarbonate (NaHCO<sub>3</sub>), and 5% (w/v) aqueous hydrochloric acid (HCl).
- **Test Procedure (for each solvent):**
  - Add approximately 25 mg of **6-Bromopyrazine-2-carboxylic acid** to a small test tube.
  - Add 0.75 mL of the test solvent in small portions, shaking vigorously after each addition.[9]
  - Observe for dissolution. If the solid dissolves completely, it is classified as "soluble."
- **Interpretation:**
  - **Solubility in Water:** Indicates the polarity of the neutral molecule.
  - **Solubility in 5% NaHCO<sub>3</sub>:** If the compound is water-insoluble but dissolves in NaHCO<sub>3</sub> (a weak base), it confirms the presence of a sufficiently strong acidic group, such as a carboxylic acid.[8][9] Effervescence (CO<sub>2</sub> evolution) may be observed.
  - **Solubility in 5% HCl:** As an acid, the compound is expected to be insoluble in aqueous acid.

## Workflow for Physicochemical Characterization

The logical flow for characterizing a new chemical entity like **6-Bromopyrazine-2-carboxylic acid** is depicted below. It begins with identity confirmation and proceeds through the determination of key physical and thermal properties.

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Caption: Workflow for the physicochemical characterization of a research chemical.

## Spectral Data Analysis (Predicted)

While experimental spectra for this specific compound are not widely published, its structure allows for the confident prediction of key signals in various spectroscopic analyses.

- $^1\text{H}$  Nuclear Magnetic Resonance ( $^1\text{H}$  NMR): The spectrum is expected to show two distinct signals corresponding to the protons on the pyrazine ring. Additionally, a highly characteristic, broad singlet will appear far downfield, typically in the 10-13 ppm range, corresponding to the acidic proton of the carboxylic acid group.<sup>[10][11]</sup> This signal will disappear upon shaking the sample with  $\text{D}_2\text{O}$  due to proton-deuterium exchange.

- <sup>13</sup>C Nuclear Magnetic Resonance (<sup>13</sup>C NMR): The <sup>13</sup>C NMR spectrum will be defined by the signal from the carbonyl carbon of the carboxylic acid, which is expected to appear in the 160-180 ppm region.[10] Several other signals will be present corresponding to the four unique carbon atoms of the bromopyrazine ring.
- Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the carboxylic acid functional group. Key absorptions include:
  - A very broad O-H stretching band from approximately 2500 to 3300 cm<sup>-1</sup>, which is a hallmark of a hydrogen-bonded carboxylic acid dimer.[12]
  - An intense, sharp C=O (carbonyl) stretching band around 1700-1725 cm<sup>-1</sup>.[10]
  - A C-O stretching band in the 1210-1320 cm<sup>-1</sup> region.[12]
- Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M<sup>+</sup>) should be observable. Common fragmentation patterns for aromatic carboxylic acids include the loss of the hydroxyl group ([M-17]) and the loss of the entire carboxyl group ([M-45]).[11] The presence of a bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments (<sup>79</sup>Br and <sup>81</sup>Br in ~1:1 abundance).

## Safety and Handling

Proper handling of **6-Bromopyrazine-2-carboxylic acid** is essential to ensure laboratory safety. The compound is classified with the following hazards:

- Signal Word: Warning[13]
- Hazard Statements:
  - H302: Harmful if swallowed.[13]
  - H315: Causes skin irritation.[13]
  - H319: Causes serious eye irritation.[13]
  - H335: May cause respiratory irritation.[13]

### Recommended Precautions:

- Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[13][14]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles. [15][16]
  - Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[15][17]
  - Respiratory Protection: If dust is generated, use an approved particulate respirator (e.g., N95).[18]
- Handling: Avoid breathing dust.[17] Wash hands and any exposed skin thoroughly after handling.[17] Do not eat, drink, or smoke when using this product.[15]
- Storage: Store in a cool, dry, and well-ventilated place.[14][17] Keep the container tightly closed.[13][14] For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.[1]

## Conclusion

**6-Bromopyrazine-2-carboxylic acid** is a valuable synthetic intermediate whose utility is underpinned by its physical and chemical properties. While some physical data like a specific melting point are not yet established in the public literature, this guide provides robust, standard protocols for their determination. The predicted spectral characteristics, combined with the safety and handling information, offer a comprehensive foundation for scientists to confidently and safely incorporate this compound into their research and development workflows.

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